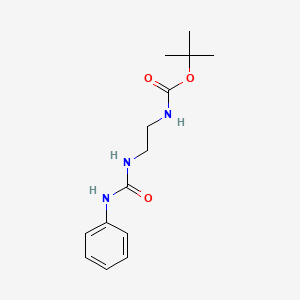

N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of the chromene family, which is known for its pharmacological significance. Chromene derivatives have been extensively studied due to their potential therapeutic applications, including their roles as monoamine oxidase inhibitors, adenosine receptor ligands, and their antibacterial and antioxidant properties .

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. One approach involves a solvent-controlled and rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade, which has been used to synthesize 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones . Another method includes a multicomponent reaction under solvent-free conditions using ceric ammonium nitrate (CAN) to obtain 4H-chromene-3-carboxamide derivatives . Additionally, a simple and eco-friendly approach using aqueous sodium carbonate or hydrogen carbonate solution at room temperature has been reported for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides .

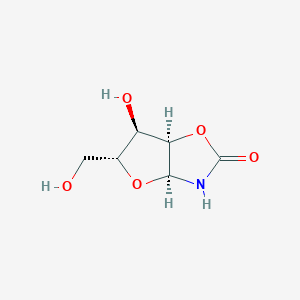

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by strong intramolecular interactions, which contribute to the planarity of the molecules. X-ray crystallographic analysis has been used to determine the molecular and supramolecular structures of these compounds, revealing that the N(amido) and O(carboxyl) of the carboxamide residue participate in strong intramolecular interactions with the chromene ring and the phenyl ring, respectively . These interactions constrain rotations around certain bonds, leading to a more planar structure than otherwise expected.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. For instance, the reductive ring opening of isoxazolidine moieties in chromano-piperidine-fused isoxazolidines can lead to novel chromene carboxamide derivatives through tandem intramolecular rearrangements . The Knoevenagel condensation has also been employed to synthesize 2-imino-2H-chromene-3-carboxamides, which can be further treated with aqueous HCl to yield 2-oxochromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as their solvatochromic behavior and biological activities, have been studied. Solvatochromism studies indicate that the properties of these compounds vary with the polarity of the solvent . Antibacterial activities against both Gram-positive and Gram-negative organisms have been observed, with some derivatives showing promising results compared to standard antibiotics. Additionally, certain chromene carboxamides exhibit strong antioxidant activity, comparable to ascorbic acid . The crystal structures of these compounds, as analyzed by X-ray crystallography, provide insights into their planarity and potential intermolecular interactions .

Applications De Recherche Scientifique

Crystal Structure and Conformation

- Research shows that molecules like N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides exhibit planar structures and anti conformations concerning the C—N rotamer of the amide. This finding aids in understanding the molecular geometry and potential interactions of similar compounds (Gomes et al., 2015).

Chemosensors for Metal Ions

- Studies have developed chemosensors based on structures similar to N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide, showing selectivity for metal ions like Cu2+ and H2PO4−. Such chemosensors operate on an “on-off-on” fluorescence response, contributing to metal ion detection in various applications (Meng et al., 2018).

Antimicrobial Activity

- Compounds synthesized from similar structures have been evaluated for their antimicrobial activity, showing significant antibacterial and antifungal properties. This indicates potential pharmaceutical applications of this compound and related compounds (Raval et al., 2012).

Fluorescent Probes

- Novel fluorescent probes have been developed using structures akin to this compound, especially for the detection of specific ions in aqueous solutions. Such compounds are designed to respond to the presence of ions like Cu(II), demonstrating the potential for environmental and biological sensing applications (Bekhradnia et al., 2016).

Synthesis and Characterization

- Research has focused on synthesizing and characterizing derivatives of this compound. These studies provide insight into the physical and chemical properties of the compound, which is essential for its application in various fields (Saundane et al., 2015).

Molecular Probe Applications

- This compound derivatives have been utilized as molecular probes in the detection of hydroxyl radicals, especially in relation to DNA-binding studies. This highlights its use in biochemical research and diagnostics (Singh et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-methylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-5-4-7-13(9-11)18-16(19)14-10-12-6-2-3-8-15(12)21-17(14)20/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNAVIWFCXQWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)

![(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2518219.png)

![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)